Preparation abp

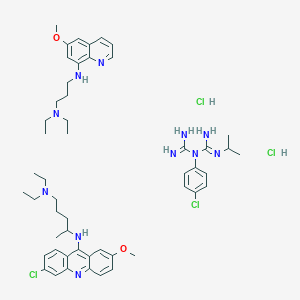

CAS No.: 78393-40-5

Cat. No.: VC1567443

Molecular Formula: C51H73Cl4N11O2

Molecular Weight: 1014 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78393-40-5 |

|---|---|

| Molecular Formula | C51H73Cl4N11O2 |

| Molecular Weight | 1014 g/mol |

| IUPAC Name | 1-carbamimidoyl-1-(4-chlorophenyl)-2-propan-2-ylguanidine;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C23H30ClN3O.C17H25N3O.C11H16ClN5.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16;1-7(2)16-11(15)17(10(13)14)9-5-3-8(12)4-6-9;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3;3-7H,1-2H3,(H3,13,14)(H2,15,16);2*1H |

| Standard InChI Key | RSKHINUPYLGFDF-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2.CC(C)N=C(N)N(C1=CC=C(C=C1)Cl)C(=N)N.Cl.Cl |

| Canonical SMILES | CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2.CC(C)N=C(N)N(C1=CC=C(C=C1)Cl)C(=N)N.Cl.Cl |

Introduction

N(4-aminobutyl)phenantridinium (ABP)

N(4-aminobutyl)phenantridinium, abbreviated as ABP, is a phenanthridine-based aminoalkyl moiety primarily used for conjugation to polymers such as dextran. This compound serves as an important intermediate in the development of functional materials for various applications.

Synthesis Methodology

The synthesis of N(4-aminobutyl)phenantridinium follows established protocols similar to those used for related compounds. The preparation involves a two-step process:

-

Initial reaction: Equimolar reflux of phenantridine with N-(4-bromobutyl)phthalimide in acetonitrile is conducted overnight. This reaction yields a pale yellow-green precipitate that is separated by filtration through Whatman-40 paper .

-

Deprotection step: The phthalimide-protected intermediate compound undergoes deprotection by refluxing in 6N HCl overnight, followed by filtration. This process removes the phthalate group, similar to procedures described for related compounds such as 6-methoxy-N(3-aminopropyl)quilolinium .

-

Purification: The final N(4-aminobutyl)phenantridinium compound is twice recrystallized from a hot solution of 95% ethanol and 5% deionized water. The purified product is stored as its chloride salt in a sealed glass vial protected from light until further use .

Conjugation to Dextran

The prepared ABP compound can be further conjugated to glucose polymers like dextran through the following process:

-

Dextran activation: 800 mg of 10,000 Dalton (10 KDa) dextran is dissolved in 10 mL of distilled water and activated by adding cyanogen bromide at a 1:4 molar ratio to glucose units within the dextran .

-

pH adjustment: The pH is adjusted to 10.7 using 10 M NaOH initially, then maintained with 2 M NaOH for more than 10 minutes without requiring further correction .

-

ABP addition: ABP is added at a 1.1:4 molar ratio to glucose units within the dextran (providing 10% molar excess over calculated binding sites) .

-

Reaction maintenance: The pH is adjusted with 2 M NaOH to >9.3 and maintained between 9.3 and 9.5 for over 30 minutes. The mixture is then stirred overnight at 4°C, with all steps protected from light exposure .

-

Quenching and purification: The reaction is quenched by adding Tris buffer (0.05 volumes of 1 M pH 8.0) and transferred to 3.5 KDa dialysis tubing. Dialysis is performed against 50 volumes of distilled water, changed twice daily for 4 changes, yielding 30–40 mL of product at a concentration of 20–30 mg/mL .

The conjugation results in ABP-dextran where the primary amine forms a tertiary amine bond with one glucose unit within the polymer .

Arginine-grafted Bioreducible Poly(disulfide amine) (ABP)

Arginine-grafted bioreducible poly(disulfide amine), also abbreviated as ABP, represents an important class of polymers for gene delivery applications.

Synthesis Methodology

The synthesis of this ABP variant involves the following steps:

-

Backbone preparation: Poly(CBA-DAH) is synthesized as the backbone polymer using N-Boc-DAH and CBA as repeated monomers. This polymer was selected because it possesses modifiable amine groups and has demonstrated high transfection efficiency in various cell lines .

-

Arginine grafting: The arginine grafting reaction involves mixing 4 equivalents of Fmoc-Arg(pbf)-OH and HBTU, along with 8 equivalents of DIPEA with poly(CBA-DAH) in DMF .

-

Deprotection: The protecting groups (pbf) of arginine residues are removed by adding a solution of TFA/TIS/H₂O (95:2.5:2.5, v/v) to the precipitates and allowing the reaction to proceed at room temperature for 30 minutes .

-

Final product isolation: After another precipitation with ether, the final product (ABP) is dialyzed against ultra-pure water overnight and lyophilized before use for analysis and assays .

Characterization

The successful synthesis of Arginine-grafted bioreducible poly(disulfide amine) (ABP) is confirmed by ¹H NMR spectroscopy. Key signals observed in the ¹H NMR (D₂O) spectrum include:

4-Aminobiphenyl (4-ABP)

4-Aminobiphenyl (4-ABP) is an organic compound with the formula C₆H₅C₆H₄NH₂, representing an amine derivative of biphenyl. It is historically significant but now recognized as a carcinogen.

Synthesis Methods

The preparation of 4-Aminobiphenyl typically follows one of these routes:

-

Reduction of 4-nitrobiphenyl: The most common preparation method involves the reduction of 4-nitrobiphenyl using hydrogen:

C₆H₅−C₆H₄NO₂ + 3 H₂ → C₆H₅−C₆H₄NH₂ + 2 H₂O -

Alternative pathway: 4-Aminobiphenyl can also theoretically be obtained by reduction of 4-azidobiphenyl with diphosphorus tetraiodide (P₂I₄) .

-

Precursor synthesis: The nitration of biphenyl yields 4-nitrobiphenyl (along with other isomers), which serves as the key precursor for 4-ABP synthesis .

Chemical Properties

Like other aniline derivatives, 4-aminobiphenyl exhibits weakly basic properties. In its pure form, it appears as a colorless solid, although samples that have aged may develop coloration .

Historical Uses and Regulatory Status

Historically, 4-Aminobiphenyl was used as:

-

A rubber antioxidant

-

An intermediate in dye synthesis

Due to its established carcinogenic properties, commercial production of 4-aminobiphenyl in the United States was discontinued in the 1950s .

4-Aminobenzoylpiperazine (4-ABP)

4-Aminobenzoylpiperazine represents another compound abbreviated as 4-ABP in the scientific literature, primarily used in membrane preparation technologies.

Synthesis Methodology

The preparation of 4-aminobenzoylpiperazine involves:

-

Starting materials: The synthesis begins with 4-aminobenzoic acid and 1-formyl piperazine as the primary reactants .

-

Characterization: The successful synthesis of 4-ABP is confirmed through:

Applications

The 4-ABP compound serves as an aqueous monomer for fabricating thin films on porous supports:

-

Membrane formation: 4-ABP is used to create thin films on porous polyethersulfone (PES) ultrafiltration membranes through interfacial polymerization, with trimesoyl chloride (TMC) serving as the organic monomer .

-

Nanofiltration properties: The resulting thin film composite (TFC) nanofiltration membranes demonstrate selective salt rejection in the order: Na₂SO₄ > MgSO₄ > MgCl₂ > NaCl, indicating negatively charged membrane characteristics .

Comparison of ABP Compounds and Preparation Methods

Table 1 presents a comparative overview of the different ABP compounds and their respective preparation methods.

Applications and Research Significance

N(4-aminobutyl)phenantridinium (ABP)

This compound has significant applications in:

-

Bioconjugation chemistry

-

Development of fluorescent probes

-

Creation of functional materials through conjugation to polymers

Arginine-grafted Bioreducible Poly(disulfide amine) (ABP)

This polymer has primary applications in:

-

Gene delivery systems

-

Transfection agents for various cell lines

4-Aminobiphenyl (4-ABP)

While historical applications included:

-

Rubber antioxidants

-

Dye intermediates

Current research focuses on:

-

Understanding its carcinogenic mechanism

-

DNA adduct formation

-

Mutations in the p53 gene leading to bladder cancer

4-Aminobenzoylpiperazine (4-ABP)

This compound is primarily used in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume